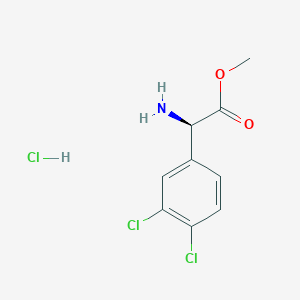

Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride

Description

Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride (CAS: 2682097-42-1) is a chiral ester hydrochloride derivative with a molecular weight of 270.54 g/mol. Its structure features a 3,4-dichlorophenyl group attached to a glycine backbone, where the amino group is esterified with a methyl group and protonated as a hydrochloride salt. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in the production of chiral amines or bioactive molecules targeting neurological or antimicrobial pathways .

Key properties include:

Properties

IUPAC Name |

methyl (2R)-2-amino-2-(3,4-dichlorophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2.ClH/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5;/h2-4,8H,12H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIJGMLHUNVNAI-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Comparative Analysis of Preparation Methods

| Method | Yield (%) | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Chiral Auxiliary | 75–85 | ≥98 | High stereocontrol | Multi-step, auxiliary removal costly |

| Asymmetric Catalysis | >95 | 97–99 | Catalytic, atom-economical | High catalyst cost |

| Dynamic Kinetic Resolution | 84–97 | ≥98 | Resolves racemates efficiently | Requires nickel handling |

| Condensation-Reduction | 70–78 | 96–98 | Commercially available starting materials | Moderate yields |

| Industrial Production | 80–85 | ≥99 | Scalable, cost-effective | Specialized equipment required |

Reaction Optimization and Troubleshooting

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate acylation but complicate purification. Halogenated solvents (e.g., dichloromethane) improve intermediate stability.

-

Temperature Control : Exothermic reactions (e.g., chloroacetylation) require cooling to 0–10°C to prevent racemization.

-

Base Selection : K₂CO₃ outperforms NaOH in DKR by minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl ®-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

Industry: The compound is used in the production of various industrial chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride (CAS: 1251922-87-8)

- Structural differences: Replaces the primary amino group with a methylamino (-NHCH₃) substituent.

- Molecular weight : 284.57 g/mol (vs. 270.54 g/mol for the target compound).

(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS: 2061996-78-7)

- Structural differences : Substitutes 3,4-dichloro with 2,4-difluoro groups on the phenyl ring.

Sertraline Hydrochloride (CAS: 79559-97-0)

- Structural complexity : Incorporates a tetrahydronaphthalene ring fused to the dichlorophenyl-acetate backbone.

- Pharmacological relevance : Sertraline is a selective serotonin reuptake inhibitor (SSRI), whereas the target compound lacks the naphthalene moiety required for SSRI activity. This highlights how structural simplification affects biological targeting .

Amide Derivatives (e.g., 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide)

- Functional group difference : Replaces the ester (-COOCH₃) with an amide (-CONH-) linkage.

- This is evidenced by the three distinct molecular conformations observed in the crystal structure of the cited amide derivative .

Key Research Findings

- Chirality and bioactivity: The (R)-enantiomer of the target compound is critical for interactions with chiral biological targets, as seen in related amino acid derivatives .

- Halogen effects : 3,4-Dichloro substitution enhances lipophilicity and resistance to oxidative metabolism compared to fluorine or hydroxyl analogs (e.g., dopamine hydrochloride, CAS: 62-31-7) .

Biological Activity

Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a methyl ester group, an amino group, and a dichlorophenyl moiety, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

- Methyl Ester Group : Enhances lipophilicity and facilitates membrane permeability.

- Amino Group : Plays a crucial role in receptor binding and enzyme interactions.

- Dichlorophenyl Group : Increases binding affinity and specificity towards molecular targets.

These features make this compound suitable for various applications in drug design and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It may function as either an inhibitor or activator , modulating the activity of these targets and influencing biochemical pathways. The presence of the dichlorophenyl group significantly enhances its binding affinity, which is critical for its therapeutic effects.

Biological Activity and Applications

Research indicates that this compound has several notable biological activities:

- Enzyme Modulation : The compound has been shown to influence enzyme-substrate interactions, making it a valuable tool for studying biochemical pathways.

- Receptor Binding : It exhibits potential as a modulator for various receptors, which can lead to therapeutic applications in treating diseases.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit selective antimicrobial activity against pathogens such as Chlamydia .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl (R)-2-amino-2-(2,4-difluorophenyl)acetate hydrochloride | Contains difluorophenyl instead of dichlorophenyl | Different halogen substitution alters biological activity |

| Methyl (R)-2-amino-2-(2-chlorophenyl)acetate | Contains a single chlorophenyl group | Simpler structure may lead to different reactivity |

| Methyl (R)-2-amino-2-(3-chloro-4-fluorophenyl)acetate | Contains both chloro and fluoro substitutions | Offers insights into how halogen variations affect binding |

This table illustrates how variations in substituents can influence chemical behavior and biological activity.

Case Studies

Several studies have explored the biological effects of this compound:

- Antichlamydial Activity : Research demonstrated that derivatives of this compound showed significant activity against Chlamydia species by affecting inclusion numbers and morphology in infected cells. The study highlighted the importance of specific substituents in enhancing antimicrobial efficacy .

- Enzyme Inhibition Studies : Investigations into the compound's interaction with histone deacetylases (HDACs) revealed that certain derivatives exhibited potent inhibitory effects, suggesting potential applications in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl (R)-2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride?

Methodological Answer: The synthesis typically involves a chiral resolution step or asymmetric catalysis. A common approach is the condensation of 3,4-dichlorobenzaldehyde with glycine methyl ester hydrochloride under reductive amination conditions. Catalysts like chiral Brønsted acids (e.g., L-proline derivatives) can enhance enantiomeric excess. Reaction parameters such as temperature (25–40°C), solvent choice (e.g., methanol or THF), and pH control (4–6) are critical for yield optimization. Industrial-scale synthesis may employ continuous flow reactors to improve reproducibility .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR confirm the stereochemistry and substitution pattern of the phenyl ring.

- HPLC with Chiral Columns : Polysaccharide-based columns (e.g., Chiralpak® AD-H) resolve enantiomers to verify optical purity.

- X-ray Crystallography : Determines absolute configuration for crystalline derivatives.

- Mass Spectrometry (HRMS) : Validates molecular weight (284.57 g/mol) and isotopic patterns .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: The hydrochloride salt enhances stability, but degradation occurs under acidic/basic conditions. Store at room temperature in a desiccator to prevent hygroscopic absorption. Stability-indicating HPLC methods (e.g., using C18 columns with acetonitrile/water gradients) monitor decomposition products like free amines or ester hydrolysis derivatives .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in asymmetric synthesis?

Methodological Answer: Strategies include:

- Chiral Catalysts : Use of (R)-BINOL-derived phosphoric acids to induce asymmetry during imine formation.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers.

- Dynamic Kinetic Resolution : Combine chiral catalysts with racemization agents (e.g., palladium complexes). Monitor ee via polarimetry or chiral HPLC, aiming for >98% purity for pharmacological studies .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from:

- Enantiomeric Impurities : Re-evaluate synthesis protocols and repurify batches.

- Assay Conditions : Standardize cell lines, buffer pH, and solvent (DMSO vs. saline).

- Metabolic Interference : Pre-incubate with liver microsomes to identify unstable intermediates. Cross-validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

Methodological Answer:

- Deuterium Incorporation : Replace labile hydrogens (e.g., α to the ester group) to slow oxidative metabolism.

- Ester-to-Amide Substitution : Reduces hydrolysis by esterases.

- Prodrug Design : Mask the amine with a cleavable group (e.g., tert-butoxycarbonyl). Assess stability using hepatocyte or microsome assays, followed by LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.